Cas no 62367-73-1 (1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-propylheptane-1,3-dione)

1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-propylheptane-1,3-dione structure
62367-73-1 structure
Product name:1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-propylheptane-1,3-dione
CAS No:62367-73-1
MF:C25H29NO2
MW:375.503267049789
CID:1637406
PubChem ID:3046549

1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-propylheptane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-propylheptane-1,3-dione
    • 1-(1-methyl-2-phenylindol-3-yl)-4-propylheptane-1,3-dione
    • DTXSID80211410
    • BRN 1501074
    • 62367-73-1
    • 1,3-Heptanedione, 1-(1-methyl-2-phenyl-1H-indol-3-yl)-4-propyl-
    • 1H-Indole, 3-(1,3-dioxo-4-propylheptyl)-1-methyl-2-phenyl-
    • 1-(1-Methyl-2-phenyl-1H-indol-3-yl)-4-propyl-1,3-heptanedione
    • Inchi: InChI=1S/C25H29NO2/c1-4-11-18(12-5-2)22(27)17-23(28)24-20-15-9-10-16-21(20)26(3)25(24)19-13-7-6-8-14-19/h6-10,13-16,18H,4-5,11-12,17H2,1-3H3
    • InChI Key: PMPQEGUDHXXCNV-UHFFFAOYSA-N
    • SMILES: CCCC(CCC)C(=O)CC(=O)C1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 375.21997
  • Monoisotopic Mass: 375.219829168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.1Ų
  • XLogP3: 6

Experimental Properties

  • PSA: 39.07

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